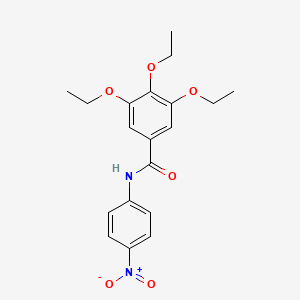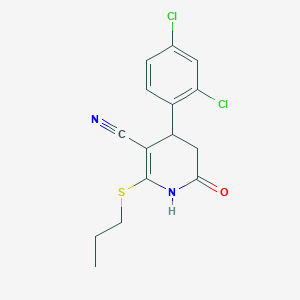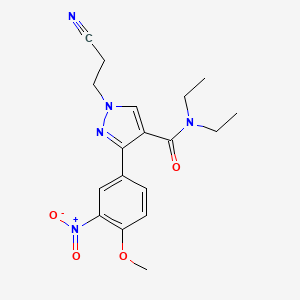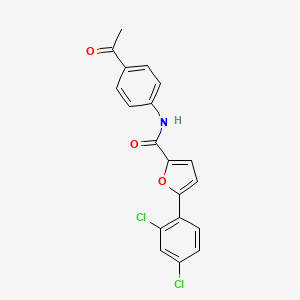
3,4,5-triethoxy-N-(4-nitrophenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4,5-triethoxy-N-(4-nitrophenyl)benzamide, also known as TENB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. TENB is a benzamide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. In
作用机制
The mechanism of action of 3,4,5-triethoxy-N-(4-nitrophenyl)benzamide involves its ability to bind to specific target molecules and modulate their activity. In the case of metal ion detection, this compound binds to metal ions such as copper and zinc and undergoes a change in fluorescence intensity, allowing for their detection. In the case of cancer therapy, this compound binds to and inhibits the activity of Bcl-2, a protein that plays a role in preventing apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its metal ion detection and anticancer properties, the compound has been reported to have antioxidant and anti-inflammatory activities. These effects are thought to be due to the ability of this compound to scavenge reactive oxygen species and inhibit the production of pro-inflammatory molecules.
实验室实验的优点和局限性
One of the advantages of using 3,4,5-triethoxy-N-(4-nitrophenyl)benzamide in lab experiments is its high selectivity for specific target molecules, such as metal ions. This selectivity makes it a useful tool for detecting and quantifying these molecules in biological samples. However, one of the limitations of using this compound is its relatively low water solubility, which can make it difficult to work with in aqueous environments.
未来方向
There are several future directions for the research on 3,4,5-triethoxy-N-(4-nitrophenyl)benzamide. One area of interest is in the development of new fluorescent probes for detecting other metal ions or biomolecules. Another area of interest is in the optimization of this compound as an anticancer agent, such as investigating its efficacy in combination with other anticancer drugs. Additionally, further studies are needed to understand the full range of biochemical and physiological effects of this compound, as well as its potential applications in other fields of scientific research.
合成方法
The synthesis of 3,4,5-triethoxy-N-(4-nitrophenyl)benzamide can be achieved using various methods. One of the commonly used methods is the reaction between 3,4,5-triethoxybenzoyl chloride and 4-nitroaniline in the presence of a base such as triethylamine. The reaction yields this compound as a yellow crystalline solid, which can be purified using recrystallization. Other methods, such as the use of different amines or benzoyl chlorides, have also been reported in the literature.
科学研究应用
3,4,5-triethoxy-N-(4-nitrophenyl)benzamide has been studied extensively for its potential applications in various fields of scientific research. One of the significant applications of this compound is in the development of fluorescent probes for detecting metal ions such as copper and zinc. The compound has been shown to selectively bind to these metal ions and exhibit a change in fluorescence intensity, making it a useful tool for detecting and quantifying metal ions in biological samples.
This compound has also been investigated for its potential use as an anticancer agent. Studies have shown that the compound can induce apoptosis, or programmed cell death, in cancer cells by inhibiting the activity of a protein called Bcl-2. This mechanism of action makes this compound a promising candidate for developing new cancer therapies.
属性
IUPAC Name |
3,4,5-triethoxy-N-(4-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O6/c1-4-25-16-11-13(12-17(26-5-2)18(16)27-6-3)19(22)20-14-7-9-15(10-8-14)21(23)24/h7-12H,4-6H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBCDPILHVUKUBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide](/img/structure/B5203046.png)
![2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-methyl-N-phenylacetamide](/img/structure/B5203056.png)
![4-tert-butyl-N-{[(2,5-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5203064.png)
![N-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-2-thiophenecarboxamide](/img/structure/B5203069.png)
![allyl 3-(1,3-benzodioxol-5-yl)-2-[(4-butoxybenzoyl)amino]acrylate](/img/structure/B5203081.png)

![{[2,2-dimethyl-3-(2-methyl-1-propen-1-yl)cyclopropyl]methyl}amine hydrochloride](/img/structure/B5203087.png)
![2-amino-7-methyl-4-(2-methylphenyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5203091.png)
![4-bromo-N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5203094.png)


